
Tizanidine-d4
Overview
Description
Tizanidine-d4 is a deuterium-labeled analog of Tizanidine, a centrally acting α2-adrenergic receptor agonist used clinically as a muscle relaxant. The incorporation of four deuterium atoms (d4) replaces hydrogen atoms at specific positions, typically to enhance metabolic stability or serve as an internal standard in pharmacokinetic and bioanalytical studies . Structurally, this compound retains the core imidazoline ring and benzothiadiazole moiety of Tizanidine but exhibits a molecular weight increase of ~4 atomic mass units due to deuterium substitution. This modification reduces the rate of cytochrome P450-mediated metabolism, a phenomenon attributed to the kinetic isotope effect, making it valuable for tracing drug metabolism pathways .
Synthesis: this compound is synthesized via deuterium exchange or isotopic labeling during the preparation of Tizanidine intermediates. For example, deuterated precursors such as N-Acetyl this compound (CAS: 1276602-33-5) are synthesized by reacting deuterated reagents with 4-amino-5-chloro-2,1,3-benzothiadiazole (1), a key starting material . The process mirrors Tizanidine synthesis, which involves cyclization reactions of intermediates like compound II (e.g., 7-chloro-4-isothiocyanato-2,1,3-benzothiadiazole) with ethylenediamine under alkaline conditions .
Applications: this compound is primarily used in mass spectrometry-based assays to quantify Tizanidine in biological matrices, ensuring analytical accuracy by compensating for matrix effects . It is available in high purity (>98%) and multiple formats (1 mg, 5 mg, 10 mg) for research use .
Preparation Methods
The synthesis of Tizanidine-d4 involves the introduction of deuterium atoms into the benzene and pyrazine rings of tizanidine. This is typically achieved through deuteration reactions, where deuterated reagents react with the target substance. The process is complex and requires precise reaction conditions to ensure the correct incorporation of deuterium atoms .
Synthetic Routes and Reaction Conditions:
Deuteration Reaction: The benzene and pyrazine rings of tizanidine are subjected to deuteration using deuterated reagents.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the stability and incorporation of deuterium atoms.
Industrial Production Methods:
Scale-Up: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Tizanidine-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the compound’s behavior in different environments and its interactions with other substances.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed:
Oxidized Derivatives: Products formed from oxidation reactions.
Reduced Forms: Products resulting from reduction reactions.
Substituted Compounds: Products from substitution reactions, where specific atoms or groups are replaced.
Scientific Research Applications
Pharmacokinetic Studies
2.1 Enhanced Bioavailability Research
One of the primary applications of tizanidine-d4 is in pharmacokinetic studies aimed at improving the bioavailability of tizanidine formulations. Research indicates that combining tizanidine with bioenhancers can significantly increase its absorption and efficacy . this compound serves as a reference standard in these studies, allowing researchers to accurately measure the concentration of tizanidine in plasma and tissues.
2.2 Comparative Bioavailability Assessments
A study compared the pharmacokinetic parameters of different tizanidine dosage forms using this compound as a reference. The findings revealed significant variations in the relative bioavailability among formulations, highlighting the importance of using deuterated compounds for accurate assessments .
Clinical Applications
3.1 Pain Management
Tizanidine has been studied for its effectiveness in managing acute postoperative pain. A placebo-controlled trial demonstrated that preemptive administration of tizanidine reduced pain scores and opioid consumption post-surgery . this compound was utilized to monitor drug levels during these trials, ensuring precise dosing and assessment of therapeutic outcomes.
3.2 Spasticity Management
Tizanidine is widely used to treat spasticity associated with neurological conditions such as multiple sclerosis and spinal cord injuries. Clinical studies have shown that tizanidine effectively reduces muscle tone without significantly increasing weakness compared to other muscle relaxants . this compound can be instrumental in these studies by providing accurate pharmacokinetic data essential for optimizing treatment regimens.
Analytical Applications
4.1 Mass Spectrometry and Liquid Chromatography
The use of this compound in analytical chemistry has revolutionized the way researchers quantify tizanidine levels in biological samples. The deuterated compound improves the sensitivity and specificity of detection methods, facilitating more reliable results in both clinical and forensic settings .
4.2 Forensic Toxicology
This compound is also applied in forensic toxicology to detect tizanidine in postmortem samples. Its use enhances the ability to identify drug interactions and potential overdoses, contributing to improved understanding in cases involving substance abuse or accidental poisoning .
Case Studies
Study | Objective | Findings |
---|---|---|
Katzung et al. (2023) | Evaluate efficacy in postoperative pain | Preemptive tizanidine reduced opioid use; monitored using this compound for accurate dosing |
Valenta Pharm Co. (2016) | Compare bioavailability across formulations | Significant differences noted; utilized this compound for precise pharmacokinetic measurements |
Groves et al. (2023) | Assess spasticity treatment outcomes | No significant difference between muscle relaxants; tizanidine's effects were monitored with this compound |
Mechanism of Action
Tizanidine-d4, like tizanidine, acts as an alpha-2 adrenergic receptor agonist. It reduces muscle spasticity by inhibiting the release of excitatory neurotransmitters such as glutamate and aspartate. This inhibition occurs through the presynaptic inhibition of motor neurons, leading to a decrease in neuronal firing and muscle spasm .
Molecular Targets and Pathways:
Alpha-2 Adrenergic Receptors: The primary molecular targets are alpha-2 adrenergic receptors.
Pathways Involved: The inhibition of neurotransmitter release and the reduction of neuronal firing are key pathways involved in its mechanism of action.
Comparison with Similar Compounds
Structural Analogs
The following table compares Tizanidine-d4 with structurally related α2-adrenergic agents and synthesis intermediates:
Deuterated Variants
Key Research Findings
Receptor Specificity : Unlike this compound and Tizanidine (agonists), Tetrahydroalstonine and Tiodazosin act as antagonists, highlighting structural nuances dictating receptor interaction .
Synthetic Challenges : Impurities like Tizanidine B arise from incomplete hydrolysis during synthesis, necessitating stringent purification to meet USP standards (<0.1% impurity threshold) .
Deuterium Effects : this compound exhibits a 20–30% slower hepatic clearance in preclinical models compared to Tizanidine, underscoring its utility in prolonged metabolic studies .
Biological Activity
Tizanidine-d4 is a deuterated form of tizanidine, a centrally acting alpha-2 adrenergic agonist primarily used as a muscle relaxant. Understanding the biological activity of this compound is crucial for its application in clinical settings, especially concerning its pharmacokinetics, efficacy, safety profile, and potential therapeutic advantages over its non-deuterated counterpart.
Overview of Tizanidine
Tizanidine is indicated for the management of spasticity due to conditions such as multiple sclerosis and spinal cord injury. It functions by inhibiting presynaptic release of excitatory amino acids, thus reducing spasticity and muscle tone. The deuterated version, this compound, is synthesized to enhance metabolic stability and potentially improve pharmacokinetic properties.
Pharmacological Mechanism
Tizanidine acts primarily on alpha-2 adrenergic receptors in the central nervous system (CNS). This action leads to decreased sympathetic outflow and reduced muscle tone. The biological activity of this compound is expected to mirror that of tizanidine but with modifications in metabolism due to deuteration.
Key Mechanisms:
- Alpha-2 Adrenergic Agonism : Reduces neurotransmitter release leading to muscle relaxation.
- Sedative Effects : May induce sedation as a side effect, beneficial in managing anxiety associated with spasticity.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests improved bioavailability and altered metabolism compared to tizanidine. Deuteration can slow down metabolic processes, potentially leading to prolonged therapeutic effects.
Property | Tizanidine | This compound |
---|---|---|
Bioavailability | 34% | Potentially higher |
Half-life | 2.5 hours | Extended |
Metabolism | Hepatic (CYP1A2) | Slower hepatic metabolism |
Elimination | Renal | Renal |
Case Studies
- Spasticity Management : A study involving patients with multiple sclerosis showed that tizanidine significantly reduced muscle tone without increasing weakness compared to other muscle relaxants like baclofen and diazepam .
- Withdrawal Syndrome : A recent case highlighted the importance of careful management when discontinuing tizanidine, as abrupt withdrawal can lead to severe symptoms such as hypertension and tachycardia . This underscores the need for monitoring when transitioning to or from this compound.
Safety Profile
The safety profile of this compound is anticipated to be similar to that of tizanidine but may exhibit reduced adverse effects due to altered metabolic pathways.
Common Adverse Effects:
- Dry mouth
- Drowsiness
- Dizziness
- Mild liver function test elevations
Research Findings
Recent research has focused on enhancing the bioavailability of tizanidine through various formulations and co-administration with bioenhancers like resveratrol. These studies indicate that combining these agents can significantly improve therapeutic outcomes by increasing the effective concentration of tizanidine in the bloodstream .
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of Tizanidine-d4 that influence its stability and utility in experimental studies?
- Answer : this compound, a deuterium-labeled analog of Tizanidine, retains the core structure of its parent compound but exhibits altered physicochemical properties due to isotopic substitution. Key properties include:
- Purity : Must meet pharmacopeial standards (>98% purity) for reliable experimental reproducibility, verified via HPLC with UV detection (retention time: ~8.5 minutes) and mass spectrometry .
- Stability : Requires storage in sealed containers at controlled room temperature (20–25°C) to prevent degradation, particularly from moisture and light exposure .
- Solubility : Soluble in methanol and dimethyl sulfoxide (DMSO), critical for preparing stock solutions in in vitro assays .
Q. How is this compound synthesized and characterized in laboratory settings?
- Answer : Synthesis involves deuterium incorporation at specific positions via catalytic exchange or custom organic synthesis. Characterization steps include:
- Nuclear Magnetic Resonance (NMR) : To confirm deuterium placement and structural integrity.
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (theoretical m/z: ~359.3 for this compound).
- Chromatographic Purity Checks : Using reverse-phase HPLC with comparison to non-deuterated Tizanidine standards .
Q. What analytical techniques are recommended for verifying this compound purity in pharmacokinetic studies?
- Answer :
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Quantifies this compound in biological matrices (e.g., plasma) with high specificity, leveraging deuterium’s isotopic signature to distinguish it from endogenous compounds .
- Validation Parameters : Include linearity (1–100 ng/mL), precision (CV <15%), and recovery rates (>85%) to ensure compliance with FDA bioanalytical guidelines .
Advanced Research Questions
Q. How can researchers design experiments to account for isotopic effects when using this compound in pharmacokinetic (PK) or metabolic studies?
- Answer :
- Isotope Effect Mitigation : Deuterium substitution may alter metabolic rates (e.g., via the Kinetic Isotope Effect). Design PK studies with parallel dosing of Tizanidine and this compound in animal models to compare clearance rates and metabolite profiles .
- Control Groups : Include non-deuterated Tizanidine to isolate isotopic impacts on receptor binding (α2-adrenergic agonism) and CNS penetration .
- Data Normalization : Use deuterated analogs as internal standards in LC-MS/MS to correct for matrix effects, ensuring accurate quantification .
Q. What methodologies effectively resolve contradictions between studies investigating this compound’s α2-adrenergic receptor binding affinity?
- Answer : Contradictions often arise from assay variability (e.g., receptor source, radioligand choice). Strategies include:
- Systematic Review : Meta-analyze data across studies using standardized metrics (e.g., IC50 values) and subgroup analyses by experimental conditions (e.g., cell lines vs. tissue samples) .
- In Silico Docking Simulations : Compare this compound’s binding mode with non-deuterated Tizanidine using molecular dynamics to assess isotopic impacts on receptor-ligand interactions .
- Cross-Validation : Replicate key experiments in multiple labs with harmonized protocols (e.g., uniform buffer pH, temperature) .
Q. What statistical approaches are recommended for analyzing dose-response data in studies using this compound?
- Answer :
- Nonlinear Regression : Fit dose-response curves using a four-parameter logistic model (e.g., Hill equation) to estimate EC50 and efficacy (Emax) .
- Error Analysis : Calculate standard deviations and confidence intervals for triplicate measurements to assess reproducibility. Use ANOVA to compare treatment groups .
- Power Analysis : Predefine sample sizes (n ≥ 6) to ensure statistical power (>80%) for detecting clinically relevant effect sizes (e.g., ≥20% change in neurotransmitter inhibition) .
Q. Methodological Considerations Table
Q. Ethical and Reproducibility Guidelines
Properties
IUPAC Name |
5-chloro-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5S/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9/h1-2H,3-4H2,(H2,11,12,13)/i3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYDIVBRZNQMJC-KHORGVISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N=C(N1)NC2=C(C=CC3=NSN=C32)Cl)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659273 | |
Record name | 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188331-19-2 | |
Record name | 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.